Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features an ethyl ester group at the 4-position and a 3-methoxyphenyl group at the 2-position of the oxazole ring.
Preparation Methods
The synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methoxybenzoyl chloride with ethyl glycinate in the presence of a base, followed by cyclization to form the oxazole ring. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for designing new compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use. For example, as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate can be compared to other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERDIQSAFWMOHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695894 |
Source
|
Record name | Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-44-2 |
Source
|
Record name | Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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